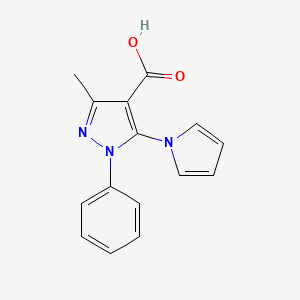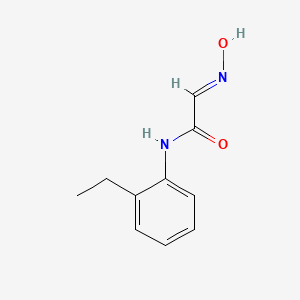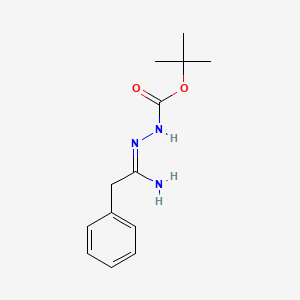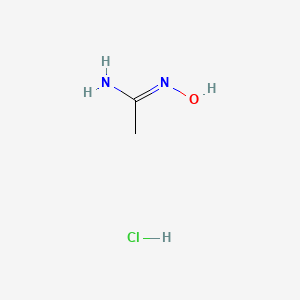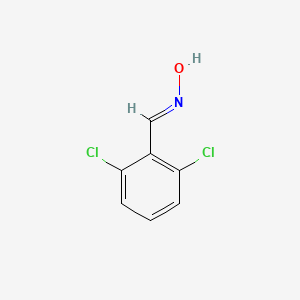![molecular formula C14H20N2O B1311616 2-乙基-1-[(6-甲基-3-吡啶基)羰基]哌啶 CAS No. 613660-25-6](/img/structure/B1311616.png)
2-乙基-1-[(6-甲基-3-吡啶基)羰基]哌啶
描述
Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is a heterocyclic organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its unique structure, which includes a pyridine ring substituted with an ethyl group and a carbonyl group attached to the piperidine ring. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .
科学研究应用
Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , and they play a significant part in the pharmaceutical industry .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to be involved in various biological activities .
Action Environment
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化分析
Biochemical Properties
Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the piperidine ring to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, on cellular processes are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in transmitting signals from the extracellular environment to the cell’s interior. Additionally, Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to changes in the conformation of the target molecule, resulting in either inhibition or activation of its function. For instance, the compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range .
Metabolic Pathways
Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via organic cation transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound can affect its interactions with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- typically involves multi-step organic reactions. One common method is the hydrogenation of pyridine derivatives using catalysts such as molybdenum disulfide or nickel-based catalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine under controlled conditions. This process is scalable and can be optimized for high yield and purity. The use of advanced catalysts and reaction optimization techniques ensures efficient production of the desired compound .
化学反应分析
Types of Reactions
Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce substituted piperidines .
相似化合物的比较
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar in structure but lacks the piperidine ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring, differing in its chemical properties and applications.
Pyrrolidine: A five-membered ring with one nitrogen atom, used in different chemical contexts.
Uniqueness
Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a substituted pyridine ring makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
(2-ethylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-13-6-4-5-9-16(13)14(17)12-8-7-11(2)15-10-12/h7-8,10,13H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCBSZOXPHLZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434937 | |
| Record name | Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613660-25-6 | |
| Record name | Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)
